molecular formula C17H28ClN3 B14012384 5-Dimethylamino-2-(2-dimethylaminoethyl)-2-phenyl-pentanenitrile CAS No. 7475-71-0

5-Dimethylamino-2-(2-dimethylaminoethyl)-2-phenyl-pentanenitrile

Cat. No.: B14012384
CAS No.: 7475-71-0
M. Wt: 309.9 g/mol
InChI Key: MZLOUUXMDOEEJD-UHFFFAOYSA-N
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Description

5-Dimethylamino-2-(2-dimethylaminoethyl)-2-phenyl-pentanenitrile is an organic compound with a complex structure It contains multiple functional groups, including dimethylamino and phenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dimethylamino-2-(2-dimethylaminoethyl)-2-phenyl-pentanenitrile typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted nitrile with dimethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Dimethylamino-2-(2-dimethylaminoethyl)-2-phenyl-pentanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

5-Dimethylamino-2-(2-dimethylaminoethyl)-2-phenyl-pentanenitrile has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Dimethylamino-2-(2-dimethylaminoethyl)-2-phenyl-pentanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Dimethylaminoethanol: This compound has similar dimethylamino functional groups but differs in its overall structure and properties.

    Bis(2-dimethylaminoethyl) ether: This compound contains two dimethylaminoethyl groups and is used in different applications.

Uniqueness

5-Dimethylamino-2-(2-dimethylaminoethyl)-2-phenyl-pentanenitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial use.

Properties

CAS No.

7475-71-0

Molecular Formula

C17H28ClN3

Molecular Weight

309.9 g/mol

IUPAC Name

5-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylpentanenitrile;hydrochloride

InChI

InChI=1S/C17H27N3.ClH/c1-19(2)13-8-11-17(15-18,12-14-20(3)4)16-9-6-5-7-10-16;/h5-7,9-10H,8,11-14H2,1-4H3;1H

InChI Key

MZLOUUXMDOEEJD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(CCN(C)C)(C#N)C1=CC=CC=C1.Cl

Origin of Product

United States

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